molecular formula C17H15N5O3 B2846846 6-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1334371-52-6

6-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2846846
CAS No.: 1334371-52-6
M. Wt: 337.339
InChI Key: JKPQNZHLQCYRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include pyridazine and pyrimidine derivatives, which undergo various chemical transformations such as condensation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They often include various functionalized derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine derivatives: Compounds with similar core structures but different substituents.

    Pyrimidine derivatives: Compounds with a pyrimidine core and various functional groups.

Uniqueness

The uniqueness of 6-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide lies in its specific combination of functional groups and the resulting biological activities. This makes it a valuable compound for further research and development in various scientific fields.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

6-oxo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-15-7-6-13(20-21-15)17(25)18-8-9-22-11-19-14(10-16(22)24)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,18,25)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPQNZHLQCYRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.